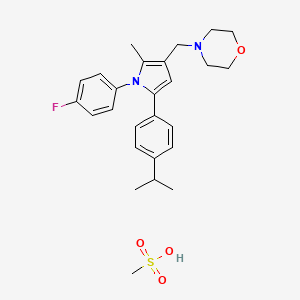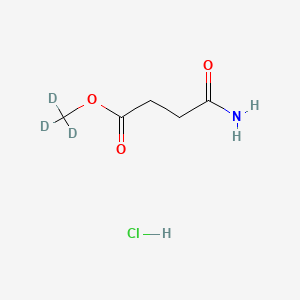
5-Aminolevulinic acid methyl ester-d3 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Aminolevulinic acid methyl ester-d3 (hydrochloride) is a deuterated form of 5-Aminolevulinic acid methyl ester hydrochloride. This compound is a derivative of 5-Aminolevulinic acid, which is a key intermediate in the biosynthesis of heme. The deuterated form is often used in scientific research to study metabolic pathways and mechanisms due to its stability and traceability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminolevulinic acid methyl ester-d3 (hydrochloride) typically involves the esterification of 5-Aminolevulinic acid with methanol-d3 in the presence of a suitable acid catalyst. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Catalyst: Acid catalyst such as sulfuric acid or hydrochloric acid
Solvent: Methanol-d3
Industrial Production Methods
Industrial production of 5-Aminolevulinic acid methyl ester-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Large-scale esterification: Using industrial reactors to mix 5-Aminolevulinic acid with methanol-d3.
Purification: The product is purified using crystallization or distillation techniques.
Quality Control: Ensuring the purity and stability of the compound through rigorous testing.
Análisis De Reacciones Químicas
Types of Reactions
5-Aminolevulinic acid methyl ester-d3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Can be reduced to form amines or alcohols.
Substitution: Can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives.
Aplicaciones Científicas De Investigación
5-Aminolevulinic acid methyl ester-d3 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand biosynthetic pathways.
Biology: Employed in studies of cellular metabolism and enzyme kinetics.
Medicine: Utilized in photodynamic therapy for the treatment of certain types of cancer, such as non-melanoma skin cancer.
Industry: Used in the production of photosensitizers for photodynamic therapy.
Mecanismo De Acción
The mechanism of action of 5-Aminolevulinic acid methyl ester-d3 (hydrochloride) involves its conversion to protoporphyrin IX, a photosensitizer. Upon exposure to light, protoporphyrin IX generates reactive oxygen species that cause cellular damage and apoptosis. This mechanism is particularly effective in targeting cancer cells due to their higher uptake of the compound.
Comparación Con Compuestos Similares
Similar Compounds
5-Aminolevulinic acid: The non-deuterated form, used in similar applications but with different stability and traceability properties.
Methyl aminolevulinate: Another ester derivative used in photodynamic therapy.
Hexaminolevulinate: A hexyl ester of 5-Aminolevulinic acid, more lipophilic and efficient in inducing protoporphyrin IX.
Uniqueness
5-Aminolevulinic acid methyl ester-d3 (hydrochloride) is unique due to its deuterated nature, which provides enhanced stability and traceability in metabolic studies. This makes it a valuable tool in scientific research for studying complex biological processes and pathways.
Propiedades
Fórmula molecular |
C5H10ClNO3 |
|---|---|
Peso molecular |
170.61 g/mol |
Nombre IUPAC |
trideuteriomethyl 4-amino-4-oxobutanoate;hydrochloride |
InChI |
InChI=1S/C5H9NO3.ClH/c1-9-5(8)3-2-4(6)7;/h2-3H2,1H3,(H2,6,7);1H/i1D3; |
Clave InChI |
FXLKSZWVEHPCFM-NIIDSAIPSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC(=O)CCC(=O)N.Cl |
SMILES canónico |
COC(=O)CCC(=O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S)-3-(4-aminobutyl)-1-[[4-fluoro-2-(3-methylimidazol-4-yl)phenyl]methyl]-4-hydroxy-4-oxo-1,4lambda5-azaphosphinane-3-carboxylic acid](/img/structure/B12423304.png)
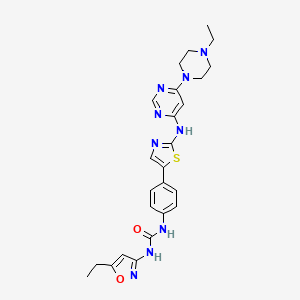
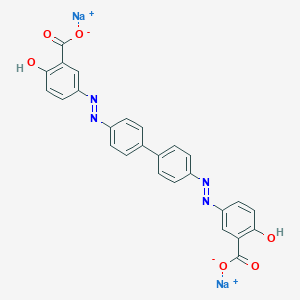

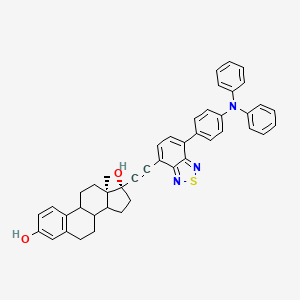
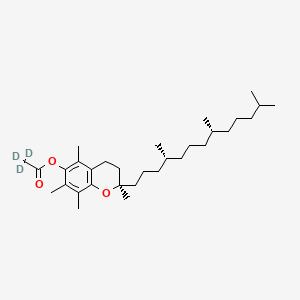
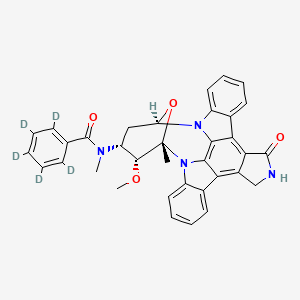
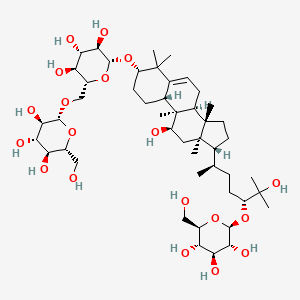
![1-(1H-benzo[d]imidazol-2-yl)-3-methyl-4-phenyl-1H-pyrazol-5-ol](/img/structure/B12423353.png)

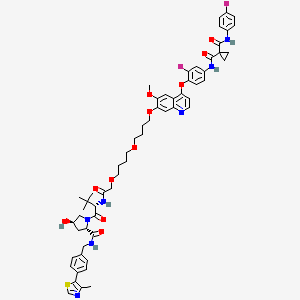
![(2S)-2-[[3-[[5-[4-(aminomethyl)phenyl]-2,3-dihydro-1-benzofuran-7-yl]sulfonylamino]thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12423375.png)
